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Introduction
Pirtobrutinib (Jaypirca) is a highly selective, non-covalent (reversible) inhibitor of Bruton's

tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (cBTKis) such as ibrutinib,

acalabrutinib, and zanubrutinib, which form a permanent bond with a cysteine residue (C481)

in the BTK active site, pirtobrutinib binds reversibly to the ATP-binding pocket.[1][3] This

distinct mechanism of action allows pirtobrutinib to effectively inhibit both wild-type BTK and

BTK variants with C481 mutations, a common cause of acquired resistance to cBTKis.[1][3]

A critical attribute of any kinase inhibitor is its selectivity, as off-target inhibition can lead to

undesirable side effects.[1][4] Pirtobrutinib has demonstrated a high degree of selectivity for

BTK across the human kinome.[1][5][6] Enzymatic profiling has shown that pirtobrutinib has

minimal interaction with over 98% of the human kinome, which is thought to contribute to its

favorable safety profile.[1][7] This high selectivity potentially reduces the risk of adverse events

that have been associated with less selective BTK inhibitors, such as cardiotoxicity and

bleeding.[4]

These application notes provide an overview of the methods used to characterize the kinome

selectivity of pirtobrutinib, including biochemical and cell-based assays. Detailed protocols are

provided to guide researchers in performing similar assessments for kinase inhibitors.
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Data Presentation
Biochemical Selectivity of Pirtobrutinib
Pirtobrutinib's high selectivity is demonstrated in biochemical assays. When profiled against a

large panel of 371 kinases at a concentration of 1 µM, pirtobrutinib inhibited only nine

kinases, including BTK, by more than 50%.[1] Follow-up dose-response assays revealed that

only a few kinases were inhibited with less than 100-fold selectivity compared to BTK.[1]

Table 1: Biochemical Inhibition of Wild-Type (WT) and C481S Mutant BTK by Pirtobrutinib

Kinase Pirtobrutinib IC50 (nM)

BTK (WT) 3.3

BTK (C481S) 3.3

Data sourced from preclinical characterization studies.[1]

Table 2: Cellular Activity of Pirtobrutinib against BTK Autophosphorylation

Cell Line Target Pirtobrutinib IC50 (nM)

HEK293 BTK (WT) 8.8

HEK293 BTK (C481S) 9.8

Data reflects inhibition of BTK Y223 autophosphorylation in stably expressing HEK293 cells.[1]

Comparative Kinase Selectivity
When compared to other BTK inhibitors at a concentration of 100 nM, pirtobrutinib
demonstrates a more selective profile. This is crucial as off-target inhibition by other BTK

inhibitors has been linked to clinical toxicities. For instance, inhibition of TEC kinase is

associated with bleeding, and inhibition of EGFR can lead to rash and diarrhea.

Table 3: Comparative Kinome Profiling of BTK Inhibitors (% Inhibition >50% at 100 nM)
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Inhibitor Number of Kinases Inhibited >50%

Pirtobrutinib 4

Ibrutinib 22

Zanubrutinib 6

Acalabrutinib 4

Data from a screen of 362-371 kinases.[1] Acalabrutinib, while inhibiting a similar number of

kinases, was less potent against BTK in this specific assay, showing 83% inhibition compared

to 97% for pirtobrutinib.[1]

Table 4: Cellular Selectivity of Pirtobrutinib Against Key Off-Target Kinases
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Kinase Assay Type
Pirtobrutinib IC50
(nM)

Fold Selectivity vs.
BTK

BTK
NanoBRET™ Target

Engagement
3 -

TEC
NanoBRET™ Target

Engagement
>5000 >1600

ITK
NanoBRET™ Target

Engagement
>5000 >1600

EGFR
NanoBRET™ Target

Engagement
>5000 >1600

BLK
NanoBRET™ Target

Engagement
>5000 >1600

BMX
NanoBRET™ Target

Engagement
>5000 >1600

LYN
NanoBRET™ Target

Engagement
>5000 >1600

SRC
NanoBRET™ Target

Engagement
>5000 >1600

FGR
NanoBRET™ Target

Engagement
>5000 >1600

HCK
NanoBRET™ Target

Engagement
>5000 >1600

YES1
NanoBRET™ Target

Engagement
>5000 >1600

CSK
NanoBRET™ Target

Engagement
>5000 >1600

FYN
NanoBRET™ Target

Engagement
>5000 >1600
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ERBB4
Phosphorylation of C-

terminal tail
>10000 N/D

MEK1/MEK2
Phosphorylation of

ERK1/2 (HCT116)
12600 ± 2400 N/D

MEK1/MEK2
Phosphorylation of

ERK1/2 (A375)
3790 ± 1310 N/D

Data shows pirtobrutinib retains greater than 100-fold selectivity in cellular assays for other

tested kinases.[1]

Signaling Pathways and Experimental Workflows
BTK Signaling Pathway and Pirtobrutinib Inhibition
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling

pathway. Pirtobrutinib acts by reversibly binding to the ATP-binding pocket of BTK, thereby

preventing its activation and downstream signaling that leads to B-cell proliferation and

survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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